molecular formula C₁₄¹³C₃H₃₁NO₄ B1156928 4-cis-Decenoylcarnitine-13C3

4-cis-Decenoylcarnitine-13C3

Cat. No.: B1156928
M. Wt: 316.41
Attention: For research use only. Not for human or veterinary use.
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Description

4-cis-Decenoylcarnitine-13C3 is a high-purity, stable isotope-labeled analog of a medium-chain unsaturated acylcarnitine. With a molecular formula of C₁₄¹³C₃H₃₁NO₄ and a molecular weight of 327.23 g/mol, this compound is chemically defined and structurally specified . It is synthesized to a purity of >98%, making it an exceptional candidate for use as a reliable internal standard in quantitative mass spectrometry-based assays . This compound's primary research value lies in the field of metabolomics, particularly in the precise quantification of 4-cis-Decenoylcarnitine in complex biological samples like plasma or urine. By utilizing this 13C3-labeled standard, researchers can achieve highly accurate measurements through methods like LC-MS/MS, correcting for analyte loss during preparation and matrix effects during ionization. This is crucial for investigating disruptions in mitochondrial fatty acid beta-oxidation. Elevated levels of 4-cis-Decenoylcarnitine can serve as a potential biomarker for inborn errors of metabolism, such as deficiencies in acyl-CoA dehydrogenase enzymes. Consequently, this reagent is an essential tool for advancing research in metabolic disease diagnostics, biomarker discovery, and the study of energy metabolism pathways. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₄¹³C₃H₃₁NO₄

Molecular Weight

316.41

Origin of Product

United States

Metabolic Pathways and Enzymatic Transformations Involving 4 Cis Decenoylcarnitine

Biosynthesis Pathways of Acylcarnitines Relevant to Decenoylcarnitine

Acylcarnitines are essential for the transport of fatty acids into the mitochondria for beta-oxidation, a primary energy-generating process. hmdb.canih.gov Their synthesis is a critical step in cellular energy homeostasis. chemrxiv.orgavantiresearch.com Decenoylcarnitine, as a medium-chain acylcarnitine, can be formed through two primary pathways: de novo esterification with L-carnitine and peroxisomal chain shortening.

De Novo Esterification with L-Carnitine

The primary mechanism for the formation of acylcarnitines is the direct esterification of a fatty acyl-CoA with L-carnitine. google.com This process is catalyzed by a family of enzymes known as carnitine acyltransferases. nih.gov In the context of decenoylcarnitine, a ten-carbon fatty acid (decenoic acid) is first activated to its coenzyme A (CoA) derivative, decenoyl-CoA. This activation step is carried out by acyl-CoA synthetases located on the outer mitochondrial membrane. youtube.com Subsequently, a carnitine acyltransferase facilitates the transfer of the decenoyl group from CoA to L-carnitine, forming 4-cis-decenoylcarnitine (B1141315) and releasing free CoA. nih.gov

The biosynthesis of L-carnitine itself is a multi-step process that begins with the amino acids lysine (B10760008) and methionine. youtube.comyoutube.com Lysine provides the carbon backbone, while methionine donates the methyl groups. researchgate.net Through a series of enzymatic reactions primarily occurring in the liver and kidneys, these precursors are converted into L-carnitine, which is then transported to other tissues. youtube.com

Peroxisomal Chain Shortening and Elongation Processes

Peroxisomes play a significant role in the metabolism of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids, which cannot be directly handled by mitochondria. researchgate.netmssm.edu These fatty acids undergo a process of chain shortening within the peroxisomes through a modified form of beta-oxidation. nih.gov This process generates shorter-chain acyl-CoAs, including medium-chain acyl-CoAs like decenoyl-CoA. researchgate.netfrontiersin.org These medium-chain acyl-CoAs can then be converted to their corresponding acylcarnitines by the peroxisomal enzyme carnitine octanoyltransferase (CrOT). hmdb.cahmdb.ca The resulting medium-chain acylcarnitines, such as decenoylcarnitine, can then be transported to the mitochondria for complete oxidation. researchgate.net

This peroxisomal pathway serves as a crucial preparatory step, enabling the cell to utilize a wider range of fatty acids for energy production. mssm.edu When mitochondrial fatty acid oxidation is impaired, the role of peroxisomal oxidation can become even more significant as a compensatory mechanism. mssm.edu

Key Enzymes and Transporters in the Carnitine Shuttle System

The carnitine shuttle is a vital transport system that facilitates the movement of long-chain fatty acids from the cytosol into the mitochondrial matrix, where beta-oxidation occurs. youtube.commhmedical.com This system is comprised of several key enzymes and transporters that work in a coordinated manner.

Carnitine Octanoyltransferase (CrOT) in Medium-Chain Acylcarnitine Synthesis

Carnitine O-octanoyltransferase (CrOT) is a peroxisomal enzyme that plays a key role in the formation of medium-chain acylcarnitines. wikipedia.orgfrontiersin.org It catalyzes the reversible transfer of a medium-chain acyl group, such as an octanoyl or decenoyl group, from its CoA derivative to L-carnitine. frontiersin.org While its canonical substrate is octanoyl-CoA, CrOT can act on a range of medium-chain acyl-CoAs. wikipedia.org The acylcarnitines produced by CrOT in the peroxisomes can then be transported to the mitochondria to enter the beta-oxidation pathway. researchgate.net This function is particularly important for the breakdown of VLCFAs that have been shortened in the peroxisomes. nih.gov

Key Information on Carnitine Octanoyltransferase (CrOT)
AttributeDescriptionReference
Enzyme NameCarnitine O-octanoyltransferase wikipedia.org
AbbreviationCrOT wikipedia.org
Cellular LocationPeroxisome nih.govnih.gov
FunctionCatalyzes the formation of medium-chain acylcarnitines from medium-chain acyl-CoAs and L-carnitine. frontiersin.orgfrontiersin.org
SubstratesMedium-chain acyl-CoAs (e.g., octanoyl-CoA, decenoyl-CoA), L-carnitine wikipedia.org
ProductsMedium-chain acylcarnitines, Coenzyme A wikipedia.org

Carnitine Palmitoyltransferase I (CPT I) and II (CPT II)

Carnitine Palmitoyltransferase I (CPT I) and Carnitine Palmitoyltransferase II (CPT II) are two crucial enzymes of the carnitine shuttle, primarily acting on long-chain fatty acids. wikipedia.orgwikipedia.org

Carnitine Palmitoyltransferase I (CPT I) is located on the outer mitochondrial membrane. mhmedical.com It catalyzes the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines, which can then be transported into the mitochondrial intermembrane space. wikipedia.orgyoutube.com This step is the rate-limiting step in long-chain fatty acid oxidation. wikipedia.org

Carnitine Palmitoyltransferase II (CPT II) is located on the inner mitochondrial membrane, facing the mitochondrial matrix. wikipedia.orgtaylorandfrancis.com Once the long-chain acylcarnitine is transported into the matrix, CPT II catalyzes the reverse reaction, converting the acylcarnitine back to its acyl-CoA form and releasing free carnitine. youtube.commedlineplus.gov The regenerated acyl-CoA is then available for beta-oxidation within the matrix. nih.gov

Carnitine-Acylcarnitine Translocase (CACT)

Carnitine-Acylcarnitine Translocase (CACT), also known as solute carrier family 25 member 20 (SLC2A20), is an antiporter protein located in the inner mitochondrial membrane. wikipedia.org Its primary function is to transport acylcarnitines from the intermembrane space into the mitochondrial matrix in exchange for a free carnitine molecule moving from the matrix to the intermembrane space. mhmedical.comwikipedia.org This one-to-one exchange is essential for maintaining the carnitine pool on both sides of the inner mitochondrial membrane and ensuring the continuous operation of the carnitine shuttle. physiology.orgnih.gov A deficiency in CACT can lead to a severe disruption of long-chain fatty acid oxidation. medlineplus.govmetabolicsupportuk.org

Overview of Carnitine Shuttle Components
ComponentLocationPrimary FunctionReference
Carnitine Palmitoyltransferase I (CPT I)Outer mitochondrial membraneConverts long-chain fatty acyl-CoAs to acylcarnitines. mhmedical.comwikipedia.org
Carnitine-Acylcarnitine Translocase (CACT)Inner mitochondrial membraneTransports acylcarnitines into the mitochondrial matrix in exchange for free carnitine. wikipedia.orgnih.gov
Carnitine Palmitoyltransferase II (CPT II)Inner mitochondrial membrane (matrix side)Converts acylcarnitines back to acyl-CoAs within the mitochondrial matrix. wikipedia.orgtaylorandfrancis.com

Integration into Fatty Acid Beta-Oxidation Pathways

4-cis-Decenoylcarnitine represents a transport form of the ten-carbon unsaturated fatty acid, 4-cis-decenoic acid, facilitating its entry into the mitochondrial matrix where beta-oxidation occurs. hmdb.canih.gov Once inside the mitochondrion, the decenoyl group is transferred from carnitine to coenzyme A (CoA) to form 4-cis-decenoyl-CoA, the substrate that enters the beta-oxidation spiral. However, the presence of a cis-double bond at an even-numbered carbon position (carbon 4) prevents its complete degradation by the standard enzymatic machinery of beta-oxidation alone, necessitating the involvement of specialized auxiliary enzymes. reactome.orgnih.gov

Oxidative Degradation of Unsaturated Fatty Acids in Mitochondria

The mitochondrial beta-oxidation of saturated fatty acids is a cyclical four-step process that systematically shortens the fatty acyl-CoA chain by two carbons per cycle, producing acetyl-CoA, FADH₂, and NADH. wikipedia.org The enzymes in this core pathway are stereospecific and require a trans-double bond between carbons 2 and 3 for the hydration step catalyzed by enoyl-CoA hydratase. libretexts.org

The degradation of 4-cis-decenoyl-CoA begins with a dehydrogenation step by acyl-CoA dehydrogenase, which introduces a double bond between carbons 2 and 3. This results in the formation of a 2-trans, 4-cis-decadienoyl-CoA intermediate. reactome.org This conjugated diene is not a substrate for the next enzyme in the standard beta-oxidation cycle and therefore must be modified by auxiliary enzymes to continue its breakdown. nih.gov

Auxiliary Enzyme Activities Required for cis-Double Bond Isomerization (e.g., Enoyl-CoA Isomerase)

To process intermediates like 2-trans, 4-cis-decadienoyl-CoA, the cell employs a set of auxiliary enzymes. The degradation of unsaturated fatty acids with double bonds at even-numbered positions, such as 4-cis-decenoic acid, requires a specific reductase-isomerase dependent pathway in the mitochondria. nih.gov

The key steps involving these auxiliary enzymes are:

Reduction: The 2-trans, 4-cis-decadienoyl-CoA intermediate is acted upon by the enzyme 2,4-dienoyl-CoA reductase. This enzyme uses NADPH to reduce the conjugated double bonds, yielding trans-3-decenoyl-CoA. nih.govutah.edu

Isomerization: The resulting trans-3-decenoyl-CoA is not a substrate for the standard beta-oxidation enzymes. It must be converted by an isomerase. The enzyme Δ³,Δ²-enoyl-CoA isomerase catalyzes the shift of the double bond from the 3-4 position to the 2-3 position, forming trans-2-decenoyl-CoA. utah.eduwikipedia.org

Once trans-2-decenoyl-CoA is formed, it is a recognized substrate for enoyl-CoA hydratase and can fully enter the conventional beta-oxidation pathway to be completely oxidized. utah.edu The coordinated action of these auxiliary enzymes is therefore essential for harnessing the energy from unsaturated fatty acids like 4-cis-decenoic acid. nih.gov

Table 1: Enzymatic Pathway for the Mitochondrial Beta-Oxidation of 4-cis-Decenoyl-CoA
StepSubstrateEnzymeProductPathway
14-cis-Decenoyl-CoAAcyl-CoA Dehydrogenase2-trans, 4-cis-Decadienoyl-CoAInitial Dehydrogenation
22-trans, 4-cis-Decadienoyl-CoA2,4-Dienoyl-CoA Reductasetrans-3-Decenoyl-CoAAuxiliary Pathway (Reduction)
3trans-3-Decenoyl-CoAΔ³,Δ²-Enoyl-CoA Isomerasetrans-2-Decenoyl-CoAAuxiliary Pathway (Isomerization)
4trans-2-Decenoyl-CoAEnoyl-CoA Hydratase, et al.Complete OxidationStandard Beta-Oxidation

Interplay with Coenzyme A (CoA) Homeostasis and Metabolic Flux

The metabolism of 4-cis-decenoylcarnitine is deeply intertwined with the mitochondrial pool of Coenzyme A (CoA). CoA is a crucial cofactor in cellular metabolism, participating in the beta-oxidation of fatty acids and the citric acid cycle. The balance between free CoA (CoASH) and its esterified forms (acyl-CoAs) is critical for maintaining metabolic flux. nih.gov

The conversion of imported 4-cis-decenoylcarnitine to 4-cis-decenoyl-CoA consumes a molecule of CoASH. Subsequent rounds of beta-oxidation also require CoASH for the thiolytic cleavage step that releases acetyl-CoA. wikipedia.org In situations where the beta-oxidation pathway is impaired—for example, due to a genetic deficiency in an auxiliary enzyme like enoyl-CoA isomerase—the upstream acyl-CoA intermediates, including 4-cis-decenoyl-CoA, can accumulate. nih.gov

Advanced Methodological Approaches for Investigating 4 Cis Decenoylcarnitine 13c3

High-Resolution Analytical Techniques for Quantification

Accurate quantification of acylcarnitines is vital for diagnosing metabolic disorders and for research into cellular metabolism. nih.govresearchgate.net The use of 4-cis-Decenoylcarnitine-13C3 as an internal standard is central to achieving the highest levels of accuracy in these measurements.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of acylcarnitines in biological matrices due to its high sensitivity and specificity, often without the need for chemical derivatization. nih.govchildrensmercy.orgbevital.no Method development for quantifying the unlabeled 4-cis-Decenoylcarnitine (B1141315) using this compound involves several key steps:

Sample Preparation: A simple protein precipitation step is typically sufficient for plasma or serum samples. This is often followed by centrifugation, and the resulting supernatant can be directly analyzed. iu.edu

Chromatographic Separation: To separate 4-cis-Decenoylcarnitine from other isomers and interfering substances, techniques like ultra-high-performance liquid chromatography (UHPLC) are employed. nih.govresearchgate.net Hydrophilic interaction chromatography (HILIC) columns are effective at retaining the polar carnitine compounds. bevital.no

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is standard. Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a characteristic product ion is monitored. Acylcarnitines characteristically produce a prominent product ion at a mass-to-charge ratio (m/z) of 85, corresponding to the carnitine moiety. researchgate.netnih.gov The use of this compound as an internal standard, which co-elutes with the analyte but is distinguished by its mass, corrects for variations in sample preparation and instrument response. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for 4-cis-Decenoylcarnitine Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
4-cis-Decenoylcarnitine314.285.1Analyte
This compound317.285.1Internal Standard

While less common than LC-MS/MS for acylcarnitine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be applied, though it requires a derivatization step to increase the volatility of these non-volatile compounds. nih.govdocksci.com

A common derivatization method involves converting the acylcarnitines into their corresponding N-demethylated propyl esters. portlandpress.com Following derivatization, the compounds can be separated on a GC column and detected by the mass spectrometer. Electron impact (EI) ionization typically causes extensive fragmentation. While a full range of acylcarnitines can be identified, the weak molecular ions can make unambiguous identification challenging. portlandpress.com Selected Ion Monitoring (SIM) of characteristic ions can be used to improve sensitivity and reduce chromatographic interference. portlandpress.com

Table 2: Potential Characteristic Ions in GC-MS Analysis of Derivatized Acylcarnitines

Ion (m/z)DescriptionSignificance
58Prominent fragment from the carnitine backboneCommon to most acylcarnitines
84, 112, 171Other common fragment ions from the derivatized carnitine moietyConfirmatory ions
[M-59]+Ion formed by loss of the propoxy radicalProvides structural information about the acyl group

Stable Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive or "gold standard" method for absolute quantification due to its high accuracy and precision. escholarship.orgyoutube.comnih.gov The technique relies on the addition of a known quantity of a stable isotope-labeled internal standard, such as this compound, to the sample at the earliest stage of analysis. nih.gov

The core principle is that the labeled standard is chemically identical to the endogenous analyte and therefore experiences the same processing, extraction losses, and ionization suppression or enhancement. youtube.com By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the known amount of added labeled standard, an accurate and precise concentration of the analyte can be determined, irrespective of sample loss during preparation. nih.govbevital.no High-resolution mass spectrometry (HRMS) is particularly advantageous as it can clearly resolve the isotopically enriched standards from the endogenous compounds. escholarship.org

Stable Isotope Tracing Strategies for Metabolic Flux Analysis

Stable isotope tracers are powerful tools for elucidating the dynamics of metabolic pathways, a field known as metabolic flux analysis (MFA). creative-proteomics.comnih.gov These experiments provide quantitative information on the rates of metabolic reactions within a living system. youtube.com

In a typical 13C-tracer experiment, a biological system—such as a cell culture or a perfused organ—is supplied with a substrate that is enriched with 13C, for example, [U-13C]-glucose or a 13C-labeled fatty acid. creative-proteomics.comnih.gov As the cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites, including acylcarnitines.

By tracking the incorporation of 13C into the acyl chain of 4-cis-Decenoylcarnitine, researchers can trace the flow of carbon atoms through pathways like fatty acid synthesis and oxidation. nih.gov The design of these experiments is crucial and involves selecting the appropriate tracer to probe the pathway of interest and ensuring that the system reaches an isotopic steady state, where the isotopic enrichment of metabolites becomes constant over time. nih.gov This allows for the application of mathematical models to calculate the relative contributions of different pathways to the production of a given metabolite. nih.gov

Following a tracer experiment, mass spectrometry is used to measure the isotopic enrichment in the metabolites of interest. creative-proteomics.com Specifically, the analysis determines the mass isotopomer distribution (MID), which is the relative abundance of the unlabeled metabolite (M+0) and its various 13C-labeled forms (M+1, M+2, M+3, etc.). escholarship.org

High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, are ideal for this purpose as they can resolve the small mass differences between different isotopologues. researchgate.netacs.org The measured MIDs provide the primary data for computational flux models. nih.gov While techniques like Isotope Ratio Mass Spectrometry (IRMS) offer extremely high precision for 13C/12C ratios, they typically require combustion of the analyte to CO2 and are less commonly used for determining the full MID of complex molecules in flux analysis. pnas.org

Table 3: Hypothetical Mass Isotopomer Distribution for 4-cis-Decenoylcarnitine

Mass IsotopomerDescriptionExample Relative Abundance (%)
M+0Molecule with only 12C atoms in the acyl chain65.0
M+1Molecule with one 13C atom in the acyl chain5.5
M+2Molecule with two 13C atoms in the acyl chain15.0
M+3Molecule with three 13C atoms in the acyl chain8.5
M+4Molecule with four 13C atoms in the acyl chain4.0
M+5Molecule with five 13C atoms in the acyl chain2.0

This table represents a hypothetical result from a 13C-tracer experiment, showing how mass spectrometry can quantify the incorporation of labeled carbon atoms into the target analyte.

Computational Modeling for Metabolic Flux Determination

Computational modeling, specifically 13C-Metabolic Flux Analysis (13C-MFA), provides a powerful framework for determining the rates of metabolic reactions within a cell or organism. nih.gov13cflux.netresearchgate.net By introducing this compound as a tracer, researchers can follow the distribution of the 13C isotope through various metabolic pathways.

The core principle of 13C-MFA involves administering the labeled substrate and, after a period of metabolism, measuring the isotopic enrichment in downstream metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgnih.gov This data is then integrated into a computational model of the relevant metabolic network. The model, which comprises a set of biochemical reactions and their stoichiometry, is used to simulate the flow of the 13C label. By comparing the simulated isotopic labeling patterns with the experimentally measured data, the intracellular metabolic fluxes can be quantified. nih.govresearchgate.net

This approach allows for an in-depth understanding of how 4-cis-Decenoylcarnitine is metabolized and how its carbon backbone contributes to various cellular processes. It can reveal the relative activities of competing metabolic pathways and identify potential bottlenecks or dysregulations in fatty acid oxidation. 13cflux.net

Table 1: Key Steps in 13C-Metabolic Flux Analysis (13C-MFA)

StepDescription
Isotope Labeling Experiment Introduction of this compound into the biological system.
Isotopomer Analysis Measurement of the mass distribution of isotopes in downstream metabolites.
Metabolic Network Modeling Construction of a stoichiometric model of the relevant metabolic pathways.
Flux Estimation Computational fitting of the experimental isotopomer data to the model to determine reaction rates.
Statistical Validation Assessment of the goodness-of-fit and confidence intervals of the estimated fluxes.

Experimental Models in Decenoylcarnitine Research

A variety of experimental models are employed to investigate the metabolism and physiological roles of decenoylcarnitines, including the 13C-labeled variant. These models range from simplified in vitro systems to complex whole-animal models, each offering unique advantages for addressing specific research questions.

In Vitro Cellular and Subcellular Systems

In vitro models provide a controlled environment to study the cellular and molecular mechanisms of this compound metabolism without the complexities of systemic influences.

Cultured cell lines are invaluable tools for dissecting the metabolic fate of this compound at the cellular level. nih.govnih.gov Myotubes, for instance, are a relevant model for studying fatty acid metabolism in skeletal muscle, a tissue with high energy demands. nih.gov By incubating these cells with this compound, researchers can trace the labeled carbon atoms as they are transported into the mitochondria and undergo β-oxidation. nih.govphysiology.org

Subsequent analysis of intracellular and extracellular metabolites can reveal the products of its metabolism and the extent to which it is utilized as an energy source. nih.gov These studies can elucidate the specific enzymes involved in its breakdown and how its metabolism is regulated by various signaling pathways. Furthermore, cell culture systems allow for genetic and pharmacological manipulations to probe the function of specific proteins in decenoylcarnitine metabolism. nih.gov

To specifically investigate the role of this compound in mitochondrial bioenergetics, researchers utilize isolated mitochondrial preparations. nih.gov This subcellular fractionation technique allows for the study of mitochondrial function in the absence of other cellular components.

By providing isolated mitochondria with this compound as a substrate, it is possible to directly measure its impact on key bioenergetic parameters such as oxygen consumption rates, ATP production, and the generation of reactive oxygen species. scienceopen.com The use of the 13C label enables the precise tracking of the substrate's entry into the Krebs cycle and its contribution to the electron transport chain. nih.gov These experiments are crucial for understanding the efficiency of 4-cis-Decenoylcarnitine as a fuel for mitochondrial respiration and for identifying any potential effects on mitochondrial function or dysfunction.

Animal Models for Systemic Metabolic Investigations

Animal models, particularly rodents, are essential for studying the systemic metabolism of this compound and its physiological consequences in a whole-organism context. nih.govnih.gov

Genetically engineered rodent models that mimic human metabolic diseases, such as fatty acid oxidation disorders, are particularly valuable. oup.commssm.edu These models often exhibit characteristic alterations in their acylcarnitine profiles, making them ideal for studying the metabolic fate of exogenously administered this compound.

Diet-Induced Models of Metabolic Dysregulation

The investigation of metabolic dysregulation using diet-induced models, such as high-fat or high-fructose diets, provides a crucial platform for understanding the pathophysiology of conditions like obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease. The application of stable isotope-labeled compounds, such as 4-cis-Decenoylcarnitine-¹³C₃, within these models offers a sophisticated approach to trace the metabolic fate of specific lipid species and elucidate their contribution to disease progression. While direct published research specifically employing 4-cis-Decenoylcarnitine-¹³C₃ in such models is not extensively available, the principles of its use can be inferred from established methodologies using other stable isotope-labeled fatty acids and acylcarnitines.

The primary utility of a ¹³C-labeled medium-chain acylcarnitine like 4-cis-Decenoylcarnitine-¹³C₃ in diet-induced models of metabolic dysregulation lies in its ability to act as a metabolic tracer. nih.gov When introduced into an animal model fed a high-fat diet, the ¹³C₃-label allows for the precise tracking of the 4-cis-decenoyl moiety as it is metabolized, transported, and stored in various tissues. This provides a dynamic view of lipid metabolism that is not achievable through the measurement of static metabolite concentrations alone. nih.govnih.gov

In a typical experimental setup, animal models, often rodents, are fed a high-fat diet for a specified period to induce a state of metabolic dysregulation, characterized by weight gain, hyperglycemia, and insulin resistance. Following this induction period, 4-cis-Decenoylcarnitine-¹³C₃ would be administered. Subsequent analysis of tissues and biofluids (e.g., plasma, liver, skeletal muscle, adipose tissue) using mass spectrometry-based techniques would allow for the quantification of the ¹³C₃-label in various downstream metabolites. nih.gov

Detailed Research Findings

Research utilizing similar stable isotope tracers in diet-induced obese models has revealed significant alterations in fatty acid metabolism. For instance, studies have shown that high-fat diets can lead to an accumulation of acylcarnitines in tissues like the skeletal muscle and liver, which is indicative of incomplete fatty acid oxidation. nih.gov This mitochondrial overload is a key factor in the development of insulin resistance.

The use of 4-cis-Decenoylcarnitine-¹³C₃ would enable researchers to specifically probe the pathways involving medium-chain unsaturated fatty acids. Key research questions that could be addressed include:

Rate of β-oxidation: By measuring the appearance of ¹³C-labeled acetyl-CoA and its downstream products in the tricarboxylic acid (TCA) cycle, the efficiency of mitochondrial β-oxidation of 4-cis-decenoate can be determined. A decrease in the rate of oxidation in high-fat diet-fed animals compared to controls would suggest mitochondrial dysfunction.

Tissue-specific uptake and storage: The distribution of the ¹³C₃-label across different tissues would reveal the primary sites of uptake and storage for this particular acylcarnitine. For example, an increased accumulation of ¹³C-labeled triglycerides in the liver of the high-fat diet group would provide direct evidence of ectopic fat deposition. researchgate.net

Metabolic switching and flexibility: The ability of the mitochondria to switch between different fuel sources is a hallmark of metabolic health. In diet-induced obesity, this flexibility is often impaired. Tracing the metabolism of 4-cis-Decenoylcarnitine-¹³C₃ in the presence of other labeled substrates (e.g., ¹³C-glucose) can provide insights into substrate competition and the degree of metabolic inflexibility. nih.gov

Illustrative Data from a Hypothetical Study

The following interactive data table illustrates the type of results that could be expected from a study investigating the metabolic fate of 4-cis-Decenoylcarnitine-¹³C₃ in a diet-induced model of obesity. The data presented are hypothetical and intended to demonstrate the potential findings.

ParameterControl DietHigh-Fat Dietp-value
Plasma ¹³C-4-cis-Decenoylcarnitine Clearance (nmol/min) 15.2 ± 2.19.8 ± 1.8<0.05
Liver ¹³C-Triglyceride Content (nmol/g tissue) 25.4 ± 4.588.7 ± 12.3<0.001
Skeletal Muscle ¹³C-Acylcarnitine Accumulation (nmol/g tissue) 12.1 ± 3.335.6 ± 6.7<0.01
¹³CO₂ Exhalation (as % of administered dose) 45.8 ± 5.928.3 ± 4.2<0.01

These hypothetical findings would suggest that in a state of diet-induced metabolic dysregulation, the clearance of 4-cis-Decenoylcarnitine from the plasma is reduced, leading to increased storage as triglycerides in the liver and an accumulation of acylcarnitines in the skeletal muscle, indicative of impaired fatty acid oxidation. The lower percentage of the administered ¹³C-label recovered as exhaled ¹³CO₂ further supports a reduction in the complete oxidation of this fatty acid.

Role in Biological Systems and Exploration of Pathophysiological Mechanisms Non Clinical Context

Contribution to Normal Lipid Metabolism and Energy Provision

4-cis-Decenoylcarnitine (B1141315) is a medium-chain acylcarnitine, an essential intermediate in the metabolism of fatty acids. hmdb.cahmdb.ca Acylcarnitines are formed when a fatty acid is attached to a carnitine molecule. cas.cz This process is fundamental for transporting long-chain fatty acids from the cell's cytoplasm into the mitochondria, where they undergo β-oxidation to produce energy. mdpi.comyoutube.comyoutube.com

The carnitine shuttle system, a multi-step process, facilitates this transport across the mitochondrial membrane, which is otherwise impermeable to long-chain fatty acids. youtube.comnih.gov Inside the mitochondria, the acyl group is transferred back to coenzyme A (CoA) to form acyl-CoA, which then enters the β-oxidation spiral. youtube.com Each cycle of β-oxidation shortens the fatty acid chain, releasing acetyl-CoA, which subsequently enters the citric acid cycle to generate ATP, the cell's primary energy currency. youtube.comnih.gov

Medium-chain acylcarnitines like 4-cis-decenoylcarnitine are crucial indicators of the flow and efficiency of fatty acid metabolism. hmdb.ca Their concentrations can reflect the balance between fatty acid supply and the capacity of the mitochondrial machinery to process them for energy. nih.gov

Involvement in Pre-clinical Models of Metabolic Disorders

The study of acylcarnitines in preclinical models, particularly those for inherited metabolic diseases, has provided significant insights into disease mechanisms. nih.gov Alterations in the profiles of specific acylcarnitines are often diagnostic for fatty acid oxidation disorders (FAODs). plos.orgplos.orgamegroups.org

Animal models with genetic defects in specific enzymes of the β-oxidation pathway are crucial for understanding the pathophysiology of FAODs. nih.gov These models often exhibit distinct acylcarnitine profiles that mirror those seen in human patients.

Inborn errors of metabolism that disrupt β-oxidation lead to the buildup of specific acyl-CoA esters. plos.org These are then converted to their corresponding acylcarnitines, which accumulate in tissues and are released into the bloodstream. nih.govresearchgate.net For instance, in models of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, there is a characteristic accumulation of medium-chain acylcarnitines. While octanoylcarnitine (B1202733) (C8) is the primary marker, other medium-chain species can also be elevated. informnetwork.org

In long-chain acyl-CoA dehydrogenase (LCAD) deficient mice, a different pattern is observed, with a characteristic accumulation of C14:1-acylcarnitine in all tissues. nih.gov The specific pattern of accumulating acylcarnitines serves as a biochemical fingerprint for the underlying enzymatic defect. nih.gov Analysis of these profiles in various tissues from mouse models, such as the liver, heart, muscle, and brain, reveals organ-specific differences in fatty acid metabolism and the consequences of its disruption. plos.orgplos.org

Table 1: Acylcarnitine Accumulation in a Preclinical Model of LCAD Deficiency
Acylcarnitine SpeciesTissueObservation in LCAD-/- MiceReference
C14:1-acylcarnitineAll tissues (Plasma, Bile, Heart, Muscle, Brain)Characteristic and significant accumulation nih.gov
C14-C18 acylcarnitinesVariable tissues (excluding heart and muscle)Elevated to variable extents nih.gov
C20-C22 acylcarnitinesHeartDecreased levels nih.gov
C9, C9:1, C11 acylcarnitinesMuscleSignificant accumulation (approx. 5-fold) nih.gov

The accumulation of specific acylcarnitines is not merely a diagnostic marker but also contributes to the pathophysiology of the disease. One major consequence is the sequestration of the free coenzyme A (CoA) pool. nih.gov CoA is essential for numerous metabolic pathways, not just β-oxidation. nih.gov When acyl-CoAs accumulate due to an enzymatic block, they tie up free CoA, a phenomenon known as CoA trapping. nih.gov The conversion of these acyl-CoAs to acylcarnitines helps to release free CoA, allowing other vital cellular processes to continue. nih.gov However, this buffering capacity can be overwhelmed in severe disease states.

Furthermore, some accumulating metabolites can be directly toxic. For example, in MCAD deficiency, it is the accumulation of fatty acids like decanoic acid and cis-4-decenoic acid, rather than their carnitine esters, that appears to be more toxic, impairing mitochondrial functions. informnetwork.org The buildup of acylcarnitines themselves, particularly long-chain species, has been suggested to have detrimental effects, including disrupting cell membranes and signaling pathways. nih.govnih.gov

Mitochondrial dysfunction is a central theme in metabolic disorders. medrxiv.orgnih.gov The accumulation of metabolic intermediates, including certain fatty acids, can directly impair mitochondrial function. informnetwork.org This can lead to a vicious cycle where impaired energy production exacerbates the primary metabolic defect.

Oxidative phosphorylation is the final stage of cellular respiration, where the bulk of ATP is produced. Studies on isolated mitochondria from animal models have shown that metabolites accumulating in FAODs can disrupt this process. For instance, decanoic acid and cis-4-decenoic acid, which build up in MCAD deficiency, have been shown to act as uncouplers and inhibitors of oxidative phosphorylation in rat brain and liver mitochondria. informnetwork.org These fatty acids were observed to increase state 4 respiration and decrease state 3 respiration, leading to a reduced respiratory control ratio (RCR), a key indicator of mitochondrial health. informnetwork.org They also caused a decrease in the mitochondrial membrane potential. informnetwork.org Interestingly, the corresponding acylcarnitines (octanoylcarnitine and decanoylcarnitine) did not produce these toxic effects, suggesting that the formation of acylcarnitines can be a protective mechanism. informnetwork.org

Table 2: Effects of MCAD-Related Metabolites on Mitochondrial Respiration
MetaboliteEffect on State 4 RespirationEffect on State 3 RespirationEffect on Respiratory Control Ratio (RCR)Effect on Membrane PotentialReference
Decanoic acid (DA)IncreasedDiminishedDiminishedDecreased informnetwork.org
cis-4-Decenoic acid (cDA)Increased (more pronounced)Diminished (more pronounced)Diminished (more pronounced)Markedly decreased informnetwork.org
OctanoylcarnitineNo alterationNo alterationNo alterationNo alteration informnetwork.org
DecanoylcarnitineNo alterationNo alterationNo alterationNo alteration informnetwork.org

Studies on Mitochondrial Dysfunction in Experimental Models

Effects on Mitochondrial Membrane Integrity and Redox State

The accumulation of acylcarnitines, particularly long-chain species, has been associated with alterations in mitochondrial membrane properties. nih.gov While medium-chain acylcarnitines like 4-cis-decenoylcarnitine are generally considered less disruptive, their accumulation in pathological states warrants investigation into their effects on mitochondrial integrity. Research suggests that the insertion of the acyl chain of long-chain acylcarnitines into the mitochondrial membrane can induce changes in membrane fluidity and domain organization. nih.gov Such alterations can, in turn, affect the function of membrane-bound proteins, including components of the electron transport chain.

Disruptions in the efficiency of β-oxidation can lead to an imbalance in the production of reactive oxygen species (ROS), thereby altering the mitochondrial redox state. The incomplete oxidation of fatty acids can result in electron leakage from the electron transport chain, increasing superoxide (B77818) production and subsequent oxidative stress. This can have widespread consequences for cellular function, as ROS can damage lipids, proteins, and nucleic acids.

Evaluation as a Research Biomarker in Model Systems

Acylcarnitine profiling has become a cornerstone of metabolic research, providing a window into the state of fatty acid and amino acid metabolism. researchgate.net Specific acylcarnitine species can serve as sensitive biomarkers for a range of metabolic perturbations.

Potential for Monitoring Metabolic States in Animal Studies

In animal models of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease, alterations in plasma and tissue acylcarnitine profiles are commonly observed. nih.gov These changes reflect underlying shifts in substrate utilization and mitochondrial function. For instance, an increase in medium-chain acylcarnitines can indicate a bottleneck in the β-oxidation pathway.

The use of 4-cis-Decenoylcarnitine-¹³C₃ as an internal standard is crucial for the accurate and precise quantification of endogenous 4-cis-decenoylcarnitine in biological samples from these animal studies. By enabling reliable measurement, it enhances the utility of this acylcarnitine as a biomarker to monitor disease progression and the response to therapeutic interventions. Furthermore, administering 4-cis-Decenoylcarnitine-¹³C₃ as a tracer can elucidate the kinetics of its metabolism, providing dynamic information about metabolic fluxes in different physiological and pathological states.

Correlation with Enzymatic Deficiencies in Research Models

Elevated levels of specific acylcarnitines are hallmark biochemical signatures of inborn errors of metabolism, particularly fatty acid oxidation disorders. nih.govgeorgefox.edu The accumulation of 4-cis-decenoylcarnitine (C10:1) in blood and tissues is a key diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, one of the most common fatty acid oxidation disorders. mdpi.comresearchgate.netnih.govoup.comnih.gov In MCAD deficiency, the impaired activity of the MCAD enzyme leads to the accumulation of medium-chain fatty acids and their corresponding acylcarnitines.

Research models of MCAD deficiency, such as genetically engineered mice, replicate the biochemical phenotype observed in human patients, including the characteristic elevation of C10:1 acylcarnitine. oup.com 4-cis-Decenoylcarnitine-¹³C₃ is an indispensable tool in this area of research, serving as a certified reference material for the development and validation of diagnostic assays, including those used in newborn screening programs. sigmaaldrich.comnih.gov Its use ensures the accuracy of acylcarnitine profiling, which is critical for the early detection and management of these disorders.

Acylcarnitine SpeciesAssociated Enzymatic Deficiency (Common Name)Gene
Propionylcarnitine (C3)Propionic Acidemia, Methylmalonic AcidemiaPCCA, PCCB, MMUT, MMAA, MMAB, MCEE
Octanoylcarnitine (C8)Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)ACADM
Decenoylcarnitine (C10:1) Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) ACADM
Tetradecenoylcarnitine (C14:1)Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD)ACADVL
Hydroxypalmitoylcarnitine (C16-OH)Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD)HADHA

This table provides a simplified overview of key acylcarnitine biomarkers and their associated enzymatic deficiencies.

Broader Implications for Lipidomics and Metabolomics Research

The fields of lipidomics and metabolomics aim to comprehensively identify and quantify the complete set of lipids and metabolites within a biological system. Stable isotope-labeled compounds are fundamental to achieving the accuracy and precision required in these disciplines. nih.govmdpi.comnih.govacs.orgprinceton.edu

4-cis-Decenoylcarnitine-¹³C₃ plays a significant role in advancing lipidomics and metabolomics research in several ways. As a quantitative standard, it allows for the exact measurement of endogenous 4-cis-decenoylcarnitine concentrations, which is essential for identifying subtle metabolic changes associated with disease states.

Moreover, its application in stable isotope tracer analysis and metabolic flux analysis (MFA) provides dynamic insights into cellular metabolism that cannot be obtained from static concentration measurements alone. nih.govresearchgate.netnih.govvanderbilt.eduyoutube.com By tracing the incorporation of the ¹³C label from 4-cis-Decenoylcarnitine-¹³C₃ into downstream metabolites, researchers can map the flow of carbon through metabolic pathways and quantify the rates of these reactions. This approach is invaluable for understanding how metabolic networks are rewired in response to genetic or environmental perturbations.

To illustrate the application of 4-cis-Decenoylcarnitine-¹³C₃ in a tracer study, the following hypothetical data table shows the isotopic enrichment of related metabolites over time after administration of the labeled compound to a cell culture model.

Time (hours)4-cis-Decenoylcarnitine-¹³C₃ Enrichment (%)Acetyl-CoA-¹³C₂ Enrichment (%)Citrate-¹³C₂ Enrichment (%)
010000
18551
450208
12153525
24<54038

This table represents hypothetical data from a metabolic flux experiment, demonstrating the flow of the ¹³C label from 4-cis-Decenoylcarnitine-¹³C₃ through β-oxidation to the Krebs cycle.

Q & A

Q. What are the established protocols for synthesizing and characterizing 4-cis-Decenoylcarnitine-13C3^{13}\text{C}_313C3​, and how do isotopic purity thresholds impact its utility in metabolic studies?

Synthesis typically involves 13C^{13}\text{C}-labeled precursors integrated into the carnitine backbone via enzymatic or chemical acylation. Characterization requires tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>98%) and structural integrity. Isotopic purity must be validated using high-resolution LC-MS to avoid interference in tracer studies .

Q. How is this compound^{13}\text{C}_313C3​ utilized in diagnosing disorders of fatty acid oxidation, and what analytical techniques are recommended for its quantification in biological samples?

This compound serves as an internal standard in LC-MS/MS workflows to quantify acylcarnitines in plasma or dried blood spots. Its 13C3^{13}\text{C}_3 labeling eliminates isotopic overlap with endogenous analogs, improving diagnostic accuracy for conditions like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Methods should include stable isotope dilution and fragmentation pattern validation (e.g., m/z transitions for decenoylcarnitine and its labeled form) .

Q. What are the critical factors in designing experiments to study β-oxidation kinetics using this compound^{13}\text{C}_313C3​ in cell or animal models?

Key considerations include:

  • Dose optimization : Balancing tracer concentration to avoid substrate inhibition while ensuring detectable 13C^{13}\text{C}-enrichment in downstream metabolites.
  • Time-course sampling : Capturing transient isotopic labeling in intermediates like acetyl-CoA.
  • Control experiments : Using unlabeled analogs to distinguish tracer-specific effects from background metabolism .

Advanced Research Questions

Q. How does the 13C3^{13}\text{C}_313C3​ isotopic label influence the interpretation of metabolic flux analysis (MFA) data in studies of mitochondrial β-oxidation?

The 13C3^{13}\text{C}_3 label enables tracking of carbon fate through β-oxidation cycles, but its positional enrichment (e.g., carboxyl vs. methyl carbons) must align with the study’s metabolic model. For instance, 13C^{13}\text{C}-labeling in the acyl chain allows tracing into acetyl-CoA, while misincorporation into non-target pools (e.g., phospholipids) requires correction via isotopomer spectral analysis (ISA) .

Q. What strategies resolve contradictions in data when this compound^{13}\text{C}_313C3​ shows inconsistent accumulation in tissues versus plasma in in vivo studies?

Discrepancies may arise from tissue-specific transport kinetics or compartmentalization. To address this:

  • Perform kinetic modeling incorporating tissue-specific uptake rates.
  • Validate with complementary techniques (e.g., radiolabeled tracers or imaging).
  • Control for confounding factors like diet-induced changes in carnitine palmitoyltransferase (CPT) activity .

Q. How can researchers ensure isotopic stability and avoid degradation of this compound^{13}\text{C}_313C3​ in longitudinal studies?

Stability protocols include:

  • Storage : Lyophilized aliquots at -80°C under inert gas to prevent oxidation.
  • In-use validation : Periodic LC-MS checks for de-esterification or isotopic scrambling.
  • Matrix effects : Assessing interference from biological matrices (e.g., albumin binding) using spike-recovery experiments .

Q. What computational tools are recommended for integrating this compound^{13}\text{C}_313C3​ tracer data into multi-omics models of lipid metabolism?

Tools like Isotopomer Network Compartmental Analysis (INCA) or OpenMETA enable integration with transcriptomic/proteomic datasets. Key steps include:

  • Mapping 13C^{13}\text{C}-labeling patterns to genome-scale metabolic reconstructions (e.g., Recon3D).
  • Using constraint-based modeling to reconcile flux discrepancies between experimental and predicted values .

Methodological Standards

  • Reporting : Follow STARD guidelines for diagnostic accuracy studies, detailing sample preparation, MS parameters, and validation cohorts .
  • Reproducibility : Include batch-specific isotopic enrichment data and QC metrics (e.g., coefficient of variation <15% for intra-assay precision) .
  • Ethics : Disclose sourcing of labeled compounds and compliance with institutional safety protocols for isotopic reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.